molecular formula C18H13FN2O2 B037884 HNFBH compound CAS No. 116324-98-2

HNFBH compound

Cat. No.: B037884
CAS No.: 116324-98-2
M. Wt: 308.3 g/mol
InChI Key: RPNRMTNPFZBTCT-WJDWOHSUSA-N
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Description

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide is a chemical compound with the molecular formula C18H13FN2O2 and a molecular weight of 308.3 g/mol. This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-hydroxy-1-naphthaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an insulin-enhancing agent and in the treatment of diabetes.

    Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activities . It may also interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide can be compared with other similar hydrazone compounds, such as:

    4-fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: This compound has similar structural features but different substituents on the benzene ring, leading to variations in its biological activities and applications.

    N’-(3-fluorobenzylidene)-4-methylbenzohydrazide: Another hydrazone derivative with a different substitution pattern, which affects its chemical reactivity and biological properties. The uniqueness of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide lies in its specific structural features, such as the presence of the fluorine atom and the naphthalene moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-fluoro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-14-6-3-5-13(10-14)18(23)21-20-11-16-15-7-2-1-4-12(15)8-9-17(16)22/h1-11,22H,(H,21,23)/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOAGKHCMUAYFX-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80878249
Record name 2-OH-1-Naphthaldehyde m-Fluoro-Ph-acyl hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80878249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116324-98-2
Record name 2-Hydroxy-1-naphthylaldehyde 3-fluorobenzoylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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